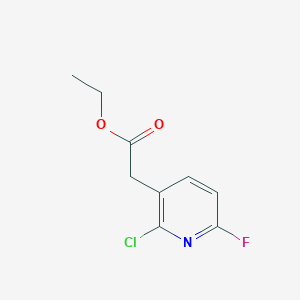
Ethyl 2-chloro-6-fluoro-3-pyridineacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-6-fluoro-3-pyridineacetate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an ethyl ester group
準備方法
The synthesis of Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-6-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Ethyl 2-chloro-6-fluoro-3-pyridineacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for this purpose.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the ester group.
科学的研究の応用
Ethyl 2-chloro-6-fluoro-3-pyridineacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. It is investigated for its potential use in developing new pharmaceuticals.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. The compound’s unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of Ethyl 2-chloro-6-fluoro-3-pyridineacetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to specific biological effects.
For example, in drug discovery, the compound may inhibit the activity of a particular enzyme by binding to its active site and blocking substrate access. The exact molecular pathways involved depend on the specific target and the nature of the interaction.
類似化合物との比較
Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-pyridineacetate: Lacks the fluorine atom, which may result in different reactivity and biological properties.
Ethyl 2-fluoro-3-pyridineacetate:
Ethyl 2-chloro-6-bromo-3-pyridineacetate:
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct physical, chemical, and biological properties compared to its analogs.
特性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
ethyl 2-(2-chloro-6-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)12-9(6)10/h3-4H,2,5H2,1H3 |
InChIキー |
YSQBFNYFOTZRKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(N=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















